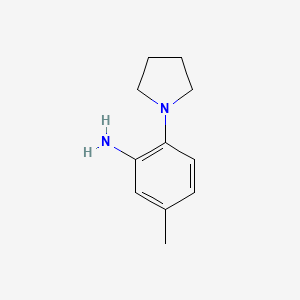

5-Methyl-2-(1-pyrrolidinyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUZKEGYCANZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-(1-pyrrolidinyl)aniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Methyl-2-(1-pyrrolidinyl)aniline. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide leverages data from its constituent parts and closely related analogues to provide well-founded estimations of its characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is an aromatic amine characterized by a toluidine core substituted with a pyrrolidine ring at the second position. This structure suggests its potential utility as a scaffold in medicinal chemistry and materials science.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 5-methyl-2-(pyrrolidin-1-yl)aniline | - |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| SMILES | CC1=CC(=C(C=C1)N2CCCC2)N | - |

| InChI | InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | - |

| CAS Number | Not assigned | [3] |

Physicochemical Properties

Table 2: Calculated and Estimated Physicochemical Properties

| Property | This compound | 2-(1-pyrrolidinyl)aniline (Analogue) | Data Type |

| Molecular Weight | 176.26 g/mol [1][2] | 162.23 g/mol [4] | Calculated |

| Monoisotopic Mass | 176.1313 Da | 162.1157 Da[4] | Calculated |

| XLogP3 | 2.2 | 1.9[4] | Predicted |

| Hydrogen Bond Donor Count | 1 | 1[4] | Calculated |

| Hydrogen Bond Acceptor Count | 2 | 2[4] | Calculated |

| Topological Polar Surface Area | 29.3 Ų | 29.3 Ų[4] | Calculated |

Influence of the Methyl Group

The addition of a methyl group to an aniline structure generally influences its physical properties. By comparing aniline and p-toluidine, we can infer the likely effects on this compound.

Table 3: Comparison of Aniline and p-Toluidine Physical Properties

| Property | Aniline | p-Toluidine (p-Methylaniline) |

| Melting Point | -6 °C | 43 °C[5] |

| Boiling Point | 184 °C | 200 °C[5] |

| Density | 1.02 g/cm³ | 1.05 g/cm³[5] |

Based on this comparison, it is expected that this compound will have a higher melting point, boiling point, and density than its unmethylated counterpart, 2-(1-pyrrolidinyl)aniline. The methyl group, being electron-donating, is also expected to increase the basicity of the aniline nitrogen.[1][6][7]

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern would lead to distinct splitting patterns.

-

Pyrrolidine Protons: Two sets of methylene protons on the pyrrolidine ring, likely appearing as multiplets in the range of 1.8-3.5 ppm.

-

Methyl Protons: A singlet corresponding to the methyl group protons, expected around 2.2-2.4 ppm.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with carbons attached to nitrogen appearing more downfield.

-

Pyrrolidine Carbons: Two signals for the methylene carbons of the pyrrolidine ring.

-

Methyl Carbon: A signal in the aliphatic region for the methyl group carbon.

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak at m/z = 176, consistent with the nitrogen rule.

-

Fragmentation: Common fragmentation patterns would involve the loss of fragments from the pyrrolidine ring and potentially the methyl group.

Experimental Protocols: Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl pyrrolidines. A common approach is the reductive condensation of an aniline with a suitable precursor to the pyrrolidine ring.

One such general method involves the reaction of an aniline with 2,5-dimethoxytetrahydrofuran in an acidic aqueous medium with a reducing agent like sodium borohydride.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from 4-methyl-2-nitroaniline, a common starting material.

An alternative one-step approach could involve the direct reaction of 3-amino-4-methylaniline with 1,4-dibromobutane. The choice of synthetic route would depend on the availability of starting materials and the desired purity of the final product.

Potential Applications and Logical Relationships in Drug Discovery

While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The pyrrolidine ring is a common feature in many pharmaceuticals, and substituted anilines are versatile intermediates in drug synthesis.

The logical relationship for its potential use in a drug discovery workflow is outlined below.

This compound could serve as a starting point or a member of a compound library for screening against various biological targets. Its physicochemical properties, such as its predicted XLogP3 of 2.2, suggest a moderate lipophilicity that is often favorable for drug candidates. Further research would be required to determine its specific biological activities and potential therapeutic applications.

References

Synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. Two primary synthetic pathways are detailed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This document includes in-depth experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the efficient and reproducible synthesis of the target compound.

Introduction

This compound is an aromatic amine containing a pyrrolidine moiety. This structural motif is of significant interest in drug discovery and development due to its presence in various biologically active compounds. The pyrrolidine ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and receptor binding affinity. A robust and scalable synthetic route is therefore crucial for the exploration of new chemical entities based on this scaffold.

This guide outlines two effective methods for the synthesis of this compound, starting from readily available precursors.

Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The primary and often preferred method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a halo-substituted aniline with pyrrolidine. The presence of an activating group on the aromatic ring is not strictly necessary, but the choice of the halogen is critical, with fluorine being the most effective leaving group for this type of transformation.[1]

The proposed synthesis commences with 2-fluoro-5-methylaniline as the starting material.

Overall Reaction

Experimental Protocol

Materials:

-

2-Fluoro-5-methylaniline

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 2-fluoro-5-methylaniline (1.0 eq) in DMSO or NMP, add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq).

-

Heat the reaction mixture to 120-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 2-Fluoro-5-methylaniline | 1.0 eq |

| Pyrrolidine | 1.5 eq |

| Base | K2CO3 (2.0 eq) |

| Reaction Conditions | |

| Solvent | DMSO or NMP |

| Temperature | 120-150 °C |

| Reaction Time | 12-24 h |

| Yield | 70-85% (Reported for similar reactions) |

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophilic pyrrolidine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (fluoride) is subsequently eliminated, restoring the aromaticity of the ring.

References

Physical and chemical characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 5-Methyl-2-(1-pyrrolidinyl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Identity and Physical Properties

This compound, a substituted aniline derivative, possesses a unique molecular architecture that imparts specific physicochemical characteristics. While comprehensive experimental data remains limited in publicly accessible literature, predicted values and data from analogous structures provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | PubChemLite[1] |

| Molecular Weight | 176.26 g/mol | CymitQuimica[2] |

| CAS Number | 69131-64-2 | CymitQuimica[2] |

| Predicted XlogP | 2.2 | PubChemLite[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-5-methylaniline (1 equivalent), pyrrolidine (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

-

Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activities and signaling pathways associated with this compound. However, the pyrrolidine and aniline moieties are present in numerous biologically active compounds, suggesting potential for this molecule in drug discovery. For instance, various pyrrolidine derivatives have been investigated for their potential as inhibitors of enzymes like dihydrofolate reductase.[3]

Future research could explore the following potential biological activities:

-

Enzyme Inhibition: Screening against various kinases, proteases, or other enzymes implicated in disease.

-

Receptor Binding: Investigating affinity for G-protein coupled receptors (GPCRs) or other cell surface receptors.

-

Antimicrobial Activity: Testing against a panel of bacterial and fungal strains.

-

Anticancer Activity: Evaluating cytotoxic effects on various cancer cell lines.

Illustrative Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound presents an intriguing scaffold for further investigation in the fields of medicinal chemistry and materials science. While current publicly available data is sparse, this technical guide provides a foundational understanding of its known properties and outlines potential avenues for future research. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents or functional materials. Further experimental work is necessary to fully elucidate the physical, chemical, and biological profile of this compound.

References

In-depth Technical Guide: 5-Methyl-2-(1-pyrrolidinyl)aniline (CAS 59194-21-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the properties of 5-Methyl-2-(1-pyrrolidinyl)aniline, CAS number 59194-21-7. However, a thorough and exhaustive search of publicly available scientific literature, chemical databases, and patent records has revealed a significant lack of detailed information for this specific compound. While the pyrrolidine and aniline moieties are common scaffolds in pharmacologically active molecules, data pertaining to the titled compound is scarce. This document summarizes the limited available information and highlights the general relevance of its structural components in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 59194-21-7 | Synquest Labs[1] |

| Molecular Formula | C₁₁H₁₆N₂ | PubChemLite |

| Molecular Weight | 176.26 g/mol | PubChemLite |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

While some chemical suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, the actual spectra are not publicly accessible.[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general synthetic routes for related N-arylpyrrolidines often involve the Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions between an appropriately substituted aniline and a pyrrolidine derivative. Another potential route could be the nucleophilic aromatic substitution of a suitable precursor.

Without specific literature, a hypothetical synthetic workflow is presented below for illustrative purposes. It must be emphasized that this is a general representation and has not been experimentally validated for this specific compound.

Caption: Hypothetical Buchwald-Hartwig amination for synthesis.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity of this compound. The searches for its involvement in any signaling pathways or its evaluation in any pharmacological studies did not yield any results for this specific molecule.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known to be a key component in a wide range of biologically active compounds, including anticancer, antibacterial, and CNS-active agents.[3] Similarly, the aniline moiety, while sometimes associated with toxicity, is also a fundamental building block in many approved drugs.[4] The combination of these two moieties in this compound suggests potential for biological activity, but this remains to be experimentally determined.

Given the absence of data, no signaling pathway diagrams can be generated for this compound.

Applications in Drug Development

Due to the lack of any reported biological activity or pharmacological studies, there are no known applications of this compound in drug development at present. The compound is listed by some chemical suppliers as a research chemical or organic intermediate.[5][6]

Conclusion

This compound (CAS 59194-21-7) is a chemical entity for which there is a significant dearth of publicly available scientific data. While its structural components, the pyrrolidine and aniline rings, are of great interest in medicinal chemistry and drug discovery, the specific properties and potential biological activities of this particular molecule remain unexplored in the public domain. This guide highlights the current information gap and underscores the need for experimental characterization to elucidate the potential of this compound for researchers, scientists, and drug development professionals.

References

- 1. 59194-21-7 | 3H30-1-7D | 5-Methyl-2-(1H-pyrrol-1-yl)aniline | SynQuest Laboratories [synquestlabs.com]

- 2. 5-METHYL-2-(1H-PYRROL-1-YL)ANILINE(59194-21-7) 1H NMR [m.chemicalbook.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwish.lookchem.com [chemwish.lookchem.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis and Characterization of C11H16N2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of key isomers of the molecular formula C11H16N2. The focus is on providing detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant chemical and biological pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction to C11H16N2 Isomers

The molecular formula C11H16N2 represents several isomers with significant pharmacological interest. These compounds, primarily substituted piperazines, often exhibit activity at various receptors in the central nervous system. This guide will focus on four prominent isomers: 1-Benzylpiperazine (BZP), 2-Benzylpiperazine, 1-(2-Methylphenyl)piperazine (ortho-Methylphenylpiperazine, oMPP), and 1-(4-Methylphenyl)piperazine (para-Methylphenylpiperazine, pMPP).

1-Benzylpiperazine (BZP) is a well-characterized psychoactive substance known for its stimulant and euphoric effects, primarily acting as a serotonin receptor agonist.[1] Its synthesis and biological activity have been extensively studied.

2-Benzylpiperazine is a structural isomer of BZP, with the benzyl group attached to a carbon atom of the piperazine ring instead of a nitrogen atom. Its synthesis and pharmacological profile are less documented than those of BZP.

Methylphenylpiperazine isomers (oMPP and pMPP) are derivatives where a methylphenyl group is attached to a nitrogen atom of the piperazine ring. These compounds are also known to interact with monoamine neurotransmitter systems.[2][3]

Synthesis Protocols

This section provides detailed experimental protocols for the synthesis of the aforementioned C11H16N2 isomers.

Synthesis of 1-Benzylpiperazine (BZP)

A reliable method for the synthesis of 1-Benzylpiperazine involves the reaction of piperazine with benzyl chloride.[4]

Experimental Protocol:

-

Preparation of Piperazine Monohydrochloride Solution: In a 250-mL Erlenmeyer flask, a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol is warmed to 65°C. To this, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.

-

Reaction with Benzyl Chloride: While maintaining the temperature at 65°C, 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous swirling or stirring. The formation of a white precipitate of piperazine dihydrochloride is observed almost immediately.

-

Isolation of Piperazine Dihydrochloride: The reaction mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for about 30 minutes without stirring. The crystalline piperazine dihydrochloride monohydrate is collected by suction filtration, washed with three 10-mL portions of ice-cold absolute ethanol, and dried.

-

Precipitation of 1-Benzylpiperazine Dihydrochloride: The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated at 0°C with dry hydrogen chloride. After thorough mixing, the solution is cooled for 10–15 minutes in the ice bath. The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by suction filtration, washed with dry benzene, and dried.

-

Isolation of 1-Benzylpiperazine Free Base: A solution of the 1-benzylpiperazine dihydrochloride salt in 50 mL of water is made alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide. The aqueous solution is then extracted twelve times with 20-mL portions of chloroform. The combined organic extracts are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the remaining pale-brown oil is distilled under reduced pressure. The pure 1-benzylpiperazine is collected at 122–124°C/2.5 mmHg.

Synthesis of 2-Benzylpiperazine

A general method for the synthesis of 2-substituted piperazines can be adapted for 2-benzylpiperazine, often involving a multi-step process starting from protected piperazine derivatives. A common strategy involves the alkylation of a protected 2-oxopiperazine followed by reduction.[3]

Representative Protocol:

-

Protection of Piperazine: 2-Oxopiperazine is protected at the N4 position with a suitable protecting group (e.g., benzyl or Boc).

-

Alkylation: The N1-position of the protected 2-oxopiperazine is alkylated with benzyl bromide in the presence of a strong base like sodium hydride in an inert solvent such as DMF.

-

Reduction of the Amide: The resulting 1-benzyl-4-protected-2-oxopiperazine is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as THF under reflux.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group using H2/Pd-C, or acidic conditions for a Boc group) to yield 2-benzylpiperazine.

Synthesis of 1-(2-Methylphenyl)piperazine (oMPP) and 1-(4-Methylphenyl)piperazine (pMPP)

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[5]

Representative Protocol:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), add the corresponding aryl chloride (1.0 mmol) (2-chlorotoluene for oMPP or 4-chlorotoluene for pMPP), piperazine (1.3 mmol), a palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like XPhos), and a base (e.g., sodium tert-butoxide, 1.3 mmol) in an anhydrous solvent such as toluene or dioxane (2 mL).

-

Reaction: The reaction mixture is stirred vigorously and heated at a temperature typically ranging from 80 to 110°C for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methylphenylpiperazine isomer.

Characterization Data

The following tables summarize the key characterization data for the C11H16N2 isomers.

Table 1: Physical and Spectroscopic Data for C11H16N2 Isomers

| Isomer | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-Benzylpiperazine | 176.26 | Colorless to pale yellow liquid | N/A | 122-124 @ 2.5 mmHg[4] |

| 2-Benzylpiperazine | 176.26 | Not readily available | Not readily available | Not readily available |

| 1-(2-Methylphenyl)piperazine | 176.26 | White to off-white solid | Not readily available | Not readily available |

| 1-(4-Methylphenyl)piperazine | 176.26 | White to yellow low melting solid | 29-32[6] | 116[6] |

Table 2: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)

| Isomer | Chemical Shift (δ, ppm) and Multiplicity |

| 1-Benzylpiperazine[7][8] | 7.20-7.40 (m, 5H, Ar-H), 3.50 (s, 2H, -CH2-Ph), 2.90 (t, 4H, piperazine-H), 2.45 (t, 4H, piperazine-H), 1.95 (br s, 1H, -NH) |

| 1-(2-Methylphenyl)piperazine | 7.10-7.25 (m, 4H, Ar-H), 3.10 (t, 4H, piperazine-H), 2.95 (t, 4H, piperazine-H), 2.30 (s, 3H, -CH3) |

| 1-(4-Methylphenyl)piperazine | 7.05 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.15 (t, 4H, piperazine-H), 3.05 (t, 4H, piperazine-H), 2.25 (s, 3H, -CH3) |

Table 3: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)

| Isomer | Chemical Shift (δ, ppm) |

| 1-Benzylpiperazine[8] | 138.2 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 63.8 (-CH2-Ph), 54.3 (piperazine-CH2), 46.1 (piperazine-CH2) |

| 1-(3-Methylphenyl)piperazine[9] | 151.3, 138.6, 128.9, 120.4, 116.8, 113.1, 50.8, 46.2, 21.8 |

| 1-Methylpiperazine[10] | 55.2, 46.1 |

Table 4: Mass Spectrometry Data (EI-MS)

| Isomer | Major Fragment Ions (m/z) |

| 1-Benzylpiperazine[11] | 176 (M+), 91 (base peak), 134, 56, 65 |

| 1-(2-Methylphenyl)piperazine | 176 (M+), 133, 105, 91, 77 |

| 1-(4-Methylphenyl)piperazine | 176 (M+), 133, 105, 91, 77 |

Table 5: Infrared (IR) Spectroscopy Data (KBr, cm-1)

| Isomer | Key Absorption Bands |

| 1-Benzylpiperazine[8] | 3028 (Ar C-H stretch), 2939, 2806 (C-H stretch), 1494, 1453 (Ar C=C stretch), 1130 (C-N stretch) |

| 1-(4-chlorophenyl)piperazine[12] | 3184 (NH stretch), 3099 (NH stretch), 1238, 1149, 929 (C-N stretch) |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the C11H16N2 isomers.

Synthesis Workflow

Caption: General synthesis workflow for 1-Benzylpiperazine.

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

Serotonergic Signaling Pathway

Caption: Simplified overview of the serotonergic signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of several key C11H16N2 isomers. The detailed protocols, tabulated data, and visual workflows are intended to facilitate further research and development in this area of medicinal chemistry. While comprehensive data is provided for 1-Benzylpiperazine, further investigation is warranted to fully characterize the other isomers and explore their pharmacological potential.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3 [chemicalbook.com]

- 7. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 13C NMR spectrum [chemicalbook.com]

- 10. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]

- 11. 1-Benzylpiperazine [webbook.nist.gov]

- 12. scispace.com [scispace.com]

Discovery and significance of pyrrolidine-containing compounds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties make it a cornerstone in the design of a vast array of therapeutic agents targeting a wide range of diseases, from hypertension and diabetes to viral infections and neurological disorders.[1][2][3] This technical guide explores the discovery and significance of pyrrolidine-containing compounds, providing insights into their mechanism of action, quantitative data, and the experimental diligence required for their development.

Significance of the Pyrrolidine Ring in Medicinal Chemistry

The prevalence of the pyrrolidine motif in FDA-approved drugs is a testament to its versatile and favorable characteristics for drug design.[2][3]

-

Structural Rigidity and 3D Conformation: Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exists in "envelope" and "twisted" conformations.[4][5] This "pseudorotation" provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling a more efficient exploration of the pharmacophore space and optimized interactions with biological targets.[4][6]

-

Stereochemistry: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of stereoisomers.[4] This stereochemical diversity is crucial, as different isomers can exhibit vastly different biological activities and binding modes with enantioselective proteins like enzymes and receptors.[4]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond donor (as an N-H group) or acceptor.[4][7] This feature often enhances aqueous solubility and allows for critical hydrogen bonding interactions with target proteins, improving binding affinity.[7][8]

-

Metabolic Stability and Bioavailability: The incorporation of a pyrrolidine ring can improve a molecule's metabolic profile and its ability to cross biological membranes, including the blood-brain barrier, which is particularly relevant for neurological drugs.[9]

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent class of drugs where the pyrrolidine scaffold is central to activity is the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes.[10] These drugs work by inhibiting the DPP-4 enzyme, which in turn prolongs the action of incretin hormones, leading to enhanced insulin secretion and better blood glucose control.[10]

Many DPP-4 inhibitors are designed to mimic the natural substrate of the enzyme, which contains a proline residue at the P1-position. The pyrrolidine ring serves as an effective proline mimic.[10][11]

DPP-4 inhibitors bind to the active site of the DPP-4 enzyme. Specifically, cyanopyrrolidine-based inhibitors, such as Vildagliptin and Saxagliptin, form a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the enzyme.[7][10][12] This inhibition prevents the degradation of incretins like GLP-1 and GIP. The elevated levels of active incretins then bind to their receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and release.

The potency of these inhibitors is often quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 Value (nM) | Selectivity | Reference |

| Vildagliptin | Human DPP-4 | ~2.5 - 3 | High vs. DPP-8/9 | [] |

| Saxagliptin | Human DPP-4 | ~0.5 - 1 | High vs. DPP-8/9 | [] |

| Compound 36 | Human DPP-4 | 17 | Moderate | [12] |

| Valine-pyrrolidine | Human DPP-4 | 2000 (Ki) | - | [] |

Note: IC50 and Ki values can vary based on assay conditions. Data is compiled for comparative purposes.

A common method to determine the inhibitory potency of compounds against DPP-4 is a fluorometric assay.

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. When cleaved, the highly fluorescent AMC is released, and the increase in fluorescence is monitored over time. Inhibitors will slow down this reaction.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 inhibitor test compounds (dissolved in DMSO)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Substrate: Gly-Pro-AMC

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

-

Reaction Mixture: To each well of the microplate, add:

-

Assay Buffer

-

Test compound dilution (or control)

-

DPP-4 enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

-

Normalize the rates relative to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Case Study: Pyrrolidine-Containing Antiviral Agents

The pyrrolidine scaffold is also integral to the structure of several potent antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV).[14] HCV nonstructural proteins, such as the NS3/4A serine protease and the NS5A protein, are essential for viral replication and are key drug targets.[7][15]

-

Telaprevir: An HCV NS3/4A protease inhibitor that incorporates a proline-like pyrrolidine moiety.[15]

-

Ombitasvir: This antiviral medication inhibits the HCV NS5A protein, which is crucial for viral replication and assembly.[15]

-

Daclatasvir & Grazoprevir: These are other examples of HCV inhibitors where the pyrrolidine ring plays a key role in their interaction with viral proteins.[14]

The synthesis of these complex molecules often starts from chiral precursors like L-proline or 4-hydroxy-L-proline, highlighting the importance of stereochemistry in their design.[14][16]

| Compound | Target | IC50 / EC50 Value | Disease | Reference |

| Telaprevir | HCV NS3/4A Protease | ~350-740 nM (Ki) | Hepatitis C | [15] |

| Ombitasvir | HCV NS5A | 5-14 pM (EC50) | Hepatitis C | [15] |

| Compound 51a | CXCR4 Receptor | 79 nM (IC50) | Antimetastatic | [4] |

Note: Ki (inhibition constant) and EC50 (half-maximal effective concentration) are measures of potency.

Conclusion

The pyrrolidine ring is a remarkably versatile and effective scaffold in drug discovery. Its inherent three-dimensionality, stereochemical richness, and favorable physicochemical properties have enabled the development of numerous successful drugs across diverse therapeutic areas.[1][2][4] From controlling blood sugar in diabetic patients to combating chronic viral infections, compounds built around this five-membered heterocycle continue to make a significant impact on human health. The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new generations of pyrrolidine-based therapeutics.[2][14]

References

- 1. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Structure-Activity Relationship of 5-Methyl-2-(1-pyrrolidinyl)aniline Analogs: A Technical Guide for Drug Development Professionals

Introduction

The 5-methyl-2-(1-pyrrolidinyl)aniline core scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their potential as protein kinase inhibitors. The strategic placement of a methyl group on the aniline ring and a pyrrolidine moiety offers a unique three-dimensional structure that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule inhibitors. Pyrrolidine-containing compounds are a significant class of synthetic and natural metabolites that exhibit a wide range of pharmacological activities.[1] The derivatization of such molecules has been shown to regulate various biological targets, leading to excellent anti-proliferative activities.[1]

Hypothesized Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

For the purpose of illustrating the potential mechanism of action of this compound analogs, we hypothesize their role as inhibitors of a generic Receptor Tyrosine Kinase (RTK) signaling pathway. Many small molecule kinase inhibitors target the ATP-binding site of RTKs, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are often implicated in cell proliferation and survival.

References

A Prospective Theoretical and Computational Blueprint for 5-Methyl-2-(1-pyrrolidinyl)aniline

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document outlines a comprehensive theoretical and computational framework for the investigation of 5-Methyl-2-(1-pyrrolidinyl)aniline, a molecule of interest for which dedicated research is currently limited. In the absence of direct experimental and computational data, this guide provides a prospective blueprint for researchers, scientists, and drug development professionals. It details proposed methodologies for synthesis, quantum chemical calculations, and in silico biological activity screening. By leveraging established protocols for analogous compounds, this whitepaper serves as a foundational resource to stimulate and guide future research into the physicochemical properties and therapeutic potential of this compound. All quantitative data presented herein are hypothetical and intended to exemplify the expected outcomes of the proposed studies.

Introduction

This compound belongs to a class of substituted anilines and pyrrolidines, scaffolds known to be of significant interest in medicinal chemistry. While specific studies on this particular molecule are not yet prevalent in the scientific literature, the structural motifs it contains are present in a variety of biologically active compounds. This guide proposes a systematic approach to characterize this compound through a combination of theoretical and computational methods. The aim is to predict its structural, electronic, and spectroscopic properties, and to explore its potential as a lead compound for drug discovery.

Proposed Methodologies

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound is proposed based on established methods for the synthesis of similar N-arylpyrrolidines.

Reaction: Buchwald-Hartwig amination of 2-bromo-4-methylaniline with pyrrolidine.

Reagents and Solvents:

-

2-bromo-4-methylaniline

-

Pyrrolidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

A flame-dried Schlenk flask is charged with 2-bromo-4-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and BINAP under an inert atmosphere (e.g., argon).

-

Anhydrous toluene and pyrrolidine are added via syringe.

-

The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a predetermined time (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Proposed Computational Chemistry Protocol

To elucidate the structural and electronic properties of this compound, a series of quantum chemical calculations are proposed.

Software: Gaussian 16 or a similar quantum chemistry package.

Methodology:

-

Geometry Optimization: The initial structure of the molecule will be built using a molecular editor and pre-optimized using a molecular mechanics force field. The final geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations will also be used to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, ionization potential, and electron affinity. The molecular electrostatic potential (MEP) surface will be generated to identify regions of electrophilic and nucleophilic attack.

-

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The electronic absorption spectrum (UV-Vis) will be predicted using Time-Dependent DFT (TD-DFT).

Caption: Proposed workflow for the computational investigation of this compound.

Predicted Data and Properties (Hypothetical)

The following tables summarize the expected quantitative data from the proposed computational studies. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Predicted Structural Parameters

| Parameter | Predicted Value |

| C-N (aniline) bond length (Å) | 1.39 |

| C-N (pyrrolidine) bond length (Å) | 1.47 |

| C-C (aromatic) bond lengths (Å) | 1.39 - 1.41 |

| Dihedral Angle (Aniline-Pyrrolidine) (°) | 45.0 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -5.20 |

| LUMO Energy (eV) | -0.85 |

| Energy Gap (HOMO-LUMO) (eV) | 4.35 |

| Ionization Potential (eV) | 5.20 |

| Electron Affinity (eV) | 0.85 |

| Dipole Moment (Debye) | 2.5 |

Table 3: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

| ¹H NMR (ppm) | Aromatic protons: 6.5-7.5; Pyrrolidine protons: 1.8-3.5; Methyl protons: 2.3 |

| ¹³C NMR (ppm) | Aromatic carbons: 110-150; Pyrrolidine carbons: 25-50; Methyl carbon: 20 |

| IR (cm⁻¹) | N-H stretch: ~3400; C-H stretches: 2850-3100; C=C aromatic stretches: 1500-1600 |

| UV-Vis (nm) | π-π* transitions: ~250, ~300 |

Potential Biological Activity and Signaling Pathways (Prospective)

Based on the biological activities of structurally related pyrrolidine and aniline derivatives, this compound could be a candidate for investigation in several therapeutic areas. For instance, some pyrrolidine derivatives have shown analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Proposed In Silico Screening:

-

Molecular Docking: The optimized structure of this compound could be docked into the active sites of COX-1 and COX-2 to predict its binding affinity and interaction modes.

-

Pharmacophore Modeling: A pharmacophore model could be developed based on known COX inhibitors to assess the structural compatibility of the target molecule.

-

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be crucial to evaluate its drug-likeness.

Caption: Logical workflow for the in silico evaluation of biological activity.

Conclusion

This technical guide presents a prospective and comprehensive framework for the theoretical and computational investigation of this compound. By following the proposed methodologies for synthesis, quantum chemical calculations, and in silico screening, researchers can systematically characterize this molecule and explore its potential for drug development. The hypothetical data and workflows provided herein are intended to serve as a valuable starting point for future research endeavors into this promising chemical entity.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Bioactive Derivatives from 5-Methyl-2-(1-pyrrolidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide and Schiff base derivatives from the starting material 5-Methyl-2-(1-pyrrolidinyl)aniline. The synthesized compounds are designed for evaluation as potential anticancer agents. The protocols are based on established synthetic methodologies for aniline derivatives and include characterization and biological evaluation techniques.

Synthesis of Amide Derivatives via DCC Coupling

Amide derivatives of this compound can be synthesized by coupling the primary amine with various carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method allows for the formation of a stable amide bond under mild reaction conditions.

Experimental Protocol: Synthesis of N-(5-methyl-2-(pyrrolidin-1-yl)phenyl)benzamide (Representative Amide)

Materials:

-

This compound

-

Benzoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and benzoic acid (1.1 mmol) in anhydrous dichloromethane (20 mL).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

-

Combine the filtrate and washings and wash successively with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(5-methyl-2-(pyrrolidin-1-yl)phenyl)benzamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Amide Derivatives and their Anticancer Activity

| Compound ID | Carboxylic Acid Used | Yield (%) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| AM-1 | Benzoic acid | 85 | 15.2 | 21.8 |

| AM-2 | 4-Chlorobenzoic acid | 82 | 8.7 | 12.5 |

| AM-3 | 3,4,5-Trimethoxybenzoic acid | 78 | 5.1 | 7.3 |

| AM-4 | Nicotinic acid | 75 | 25.6 | 32.1 |

Synthesis of Schiff Base Derivatives via Condensation Reaction

Schiff base derivatives can be readily synthesized by the condensation reaction of the primary amine of this compound with various aldehydes. These compounds are of interest for their potential biological activities.

Experimental Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-5-methyl-2-(pyrrolidin-1-yl)aniline (Representative Schiff Base)

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add 4-methoxybenzaldehyde (1.1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure (E)-N-(4-methoxybenzylidene)-5-methyl-2-(pyrrolidin-1-yl)aniline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Schiff Base Derivatives and their Anticancer Activity

| Compound ID | Aldehyde Used | Yield (%) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| SB-1 | Benzaldehyde | 92 | 18.9 | 25.4 |

| SB-2 | 4-Methoxybenzaldehyde | 95 | 12.3 | 16.8 |

| SB-3 | 4-Nitrobenzaldehyde | 88 | 6.5 | 9.1 |

| SB-4 | 2-Hydroxybenzaldehyde | 90 | 14.7 | 19.2 |

Visualizations

Workflow for Amide Synthesis

Caption: Workflow for the synthesis of amide derivatives.

Proposed Signaling Pathway for Anticancer Activity

Many aniline-based derivatives exhibit anticancer activity by acting as kinase inhibitors. The following diagram illustrates a plausible mechanism of action where the synthesized derivatives inhibit a key signaling pathway involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Caption: Proposed inhibition of a receptor tyrosine kinase pathway.

Application Notes and Protocols: 5-Methyl-2-(1-pyrrolidinyl)aniline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(1-pyrrolidinyl)aniline is a disubstituted aniline derivative featuring a saturated pyrrolidine ring ortho to the amino group and a methyl group in the para position. This unique arrangement of functional groups makes it a promising, yet underutilized, building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and as a precursor for novel pharmaceutical agents. The aniline moiety provides a reactive handle for a wide range of transformations, including diazotization, acylation, and transition-metal-catalyzed cross-coupling reactions. The adjacent pyrrolidine ring can influence the regioselectivity of these reactions and impart specific conformational constraints and physicochemical properties to the resulting molecules. The pyrrolidine scaffold itself is a prevalent feature in numerous biologically active compounds.[1]

While specific literature on the applications of this compound is limited, its structural similarity to other 2-(pyrrolidinyl)aniline derivatives allows for the extrapolation of its synthetic potential. These application notes provide an overview of its potential uses, along with detailed protocols for its synthesis and derivatization based on established methodologies for analogous compounds.

Potential Applications

The unique structural features of this compound make it a valuable starting material for several classes of compounds:

-

Heterocycle Synthesis: The ortho-diamine-like nature of the molecule makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines. These ring systems are common cores in many pharmaceutical agents.

-

Ligand Development: The nitrogen atoms of the aniline and pyrrolidine moieties can act as bidentate ligands for transition metals. The substitution pattern can be fine-tuned to modulate the electronic and steric properties of the resulting metal complexes, which could find applications in catalysis.

-

Medicinal Chemistry Scaffolds: The aniline and pyrrolidine rings can be further functionalized to generate libraries of compounds for drug discovery. The aniline group is a common feature in many drug candidates, although its potential for metabolic instability and toxicity is a concern that medicinal chemists often address through structural modifications.[2][3][4] The pyrrolidine ring is a well-established pharmacophore that can enhance binding to biological targets.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-arylation of pyrrolidine. A common and effective approach is the Buchwald-Hartwig amination of a protected 2-bromo-4-methylaniline derivative, followed by deprotection.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

-

2-Bromo-4-methylaniline

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Protection of 2-Bromo-4-methylaniline

-

To a solution of 2-bromo-4-methylaniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford N-Boc-2-bromo-4-methylaniline.

Step 2: Buchwald-Hartwig Amination

-

In a flame-dried flask, combine N-Boc-2-bromo-4-methylaniline (1.0 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and pyrrolidine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline.

Step 3: Deprotection

-

Dissolve N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Carefully neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain this compound.

| Step | Reactant | Product | Yield (%) | Purity (%) |

| 1 | 2-Bromo-4-methylaniline | N-Boc-2-bromo-4-methylaniline | 90-95 | >98 |

| 2 | N-Boc-2-bromo-4-methylaniline | N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline | 75-85 | >95 |

| 3 | N-Boc-5-methyl-2-(1-pyrrolidinyl)aniline | This compound | 90-98 | >99 |

Table 1: Representative yields and purities for the synthesis of this compound. Data is based on typical outcomes for analogous Buchwald-Hartwig amination reactions.

Applications in Heterocycle Synthesis

A key application of this compound is in the synthesis of fused heterocycles. The ortho-disposed amino and pyrrolidinyl groups can participate in cyclization reactions with various electrophiles.

Protocol 2: Synthesis of a Benzimidazole Derivative

Materials:

-

This compound

-

An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium metabisulfite

-

Ethanol

-

p-Toluenesulfonic acid (p-TSA)

Procedure:

-

To a solution of this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Add sodium metabisulfite and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the corresponding benzimidazole derivative.

Logical Flow of Benzimidazole Synthesis

Caption: Logical steps in the synthesis of a benzimidazole derivative.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methyl-7-(1-pyrrolidinyl)-1H-benzimidazole | 70-80 |

| This compound | Benzaldehyde | 4-Methyl-2-phenyl-7-(1-pyrrolidinyl)-1H-benzimidazole | 75-85 |

| This compound | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-methyl-7-(1-pyrrolidinyl)-1H-benzimidazole | 72-82 |

Table 2: Expected yields for the synthesis of various benzimidazole derivatives from this compound. Yields are estimated based on similar reported reactions.

Conclusion

This compound is a promising building block for organic synthesis with significant potential in the development of novel heterocyclic compounds and as a scaffold in medicinal chemistry. While specific examples of its use are not widely reported, established synthetic methodologies for analogous compounds can be readily adapted for its preparation and derivatization. The protocols and data presented here provide a foundation for researchers to explore the utility of this versatile molecule in their synthetic endeavors. Further investigation into its applications is warranted and could lead to the discovery of new chemical entities with valuable biological activities.

References

Experimental protocol for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline

Abstract

This application note provides a detailed experimental protocol for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[1] This protocol outlines the reaction setup, purification, and characterization of the target compound, offering a reproducible and efficient procedure for researchers in organic synthesis and drug development.

Introduction

Aromatic amines, particularly those with substituted backbones, are prevalent motifs in a wide range of biologically active compounds and functional materials. The target molecule, this compound, incorporates both a substituted aniline and a pyrrolidine moiety, making it a desirable intermediate for further chemical elaboration. The Buchwald-Hartwig amination reaction has emerged as a versatile and widely adopted method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, often providing a milder and more efficient alternative to traditional methods.[1][2] This protocol details the synthesis of this compound from 2-bromo-5-methylaniline and pyrrolidine using a palladium catalyst with a suitable phosphine ligand.

Reaction Scheme

Figure 1: General reaction scheme for the Buchwald-Hartwig amination to synthesize this compound.

Experimental Protocol

Materials:

-

2-Bromo-5-methylaniline

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas, high purity

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylaniline (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

-

Reaction:

-

To the stirred suspension, add pyrrolidine (1.2 mmol, 1.2 equiv) via syringe.

-

Fit the flask with a reflux condenser under the inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Wash the combined organic filtrate with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-methylaniline | Commercially Available |

| Reagent | Pyrrolidine | Commercially Available |

| Catalyst | Pd₂(dba)₃ / Xantphos | [3] |

| Base | Sodium tert-butoxide | [3] |

| Solvent | Toluene | [3] |

| Reaction Temperature | 100 °C | [3] |

| Reaction Time | 12-24 hours | (Typical) |

| Yield | 60-88% (Typical for similar reactions) | [4] |

| Molecular Formula | C₁₁H₁₆N₂ | - |

| Molecular Weight | 176.26 g/mol | |

| Purification Method | Flash Column Chromatography | (Standard) |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

-

MS (Mass Spectrometry): To confirm the molecular weight of the product.

-

IR (Infrared Spectroscopy): To identify characteristic functional groups.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Palladium compounds and phosphine ligands can be toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

-

Anhydrous solvents are flammable and should be handled with caution.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Buchwald-Hartwig amination. The described methodology is robust and can likely be adapted for the synthesis of related N-arylpyrrolidine derivatives. The availability of this protocol will aid researchers in the efficient preparation of this valuable synthetic intermediate.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols for the Quantification of 5-Methyl-2-(1-pyrrolidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a proposed analytical method for the quantification of 5-Methyl-2-(1-pyrrolidinyl)aniline in pharmaceutical matrices. Due to the absence of specific validated methods for this analyte in the reviewed literature, this protocol has been developed based on established methods for structurally similar compounds, including substituted anilines and aromatic amines. The primary proposed method is High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection, with an alternative, more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method also outlined. These protocols are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and metabolic profiling. The analytical methods detailed herein are designed to provide high sensitivity, specificity, and reliability for the determination of this compound in various sample matrices.

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound:

-

Method 1: HPLC-UV: A robust and widely accessible method suitable for routine quantification in samples with moderate to high concentrations of the analyte.

-

Method 2: LC-MS/MS: A highly sensitive and specific method ideal for trace-level quantification, particularly in complex biological matrices.[1][2]

Data Presentation: Quantitative Parameters

The following table summarizes the anticipated quantitative data for the proposed analytical methods. These values are based on typical performance for the analysis of substituted anilines and aromatic amines and should be confirmed during formal method validation.[3][4]

| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |

| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.025 ng/mL[1] |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 ng/mL[1] |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Precision (% RSD) | < 2% | < 15%[2] |

| Specificity | High | Very High |

Experimental Protocols

Method 1: HPLC-UV Protocol

This protocol details the procedure for the quantification of this compound using HPLC with UV detection.

4.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Sample matrix (e.g., plasma, formulation buffer)

4.1.2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase:

-

A: 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid.[3]

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-1 min: 20% B

-

1-10 min: 20% to 80% B

-

10-12 min: 80% B

-

12-13 min: 80% to 20% B

-

13-15 min: 20% B

-

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).[5]

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of sample (e.g., plasma), add 100 µL of internal standard solution.

-

Add 5 mL of methyl-tert-butyl ether (MTBE).[1]

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase (20% B).

-

Vortex for 30 seconds and inject into the HPLC system.

4.1.4. Calibration and Quantification

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by spiking the blank matrix with the stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL.

-

Process the calibration standards using the sample preparation protocol described above.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Method 2: LC-MS/MS Protocol

This protocol provides a more sensitive and specific method for the quantification of this compound using LC-MS/MS.[6]

4.2.1. Materials and Reagents

-

As per HPLC-UV method, but using LC-MS grade solvents.

4.2.2. Instrumentation and Chromatographic Conditions

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Column: C18 or PFP reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[2][6]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C.[3]

-

Injection Volume: 5 µL

4.2.3. Mass Spectrometer Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ is expected. Two product ions should be selected for quantification and qualification.

4.2.4. Sample Preparation (Solid-Phase Extraction)

-

Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1 mL of the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-